molecular formula C6H7NO3 B026824 4,5-Dimethylisoxazole-3-carboxylic acid CAS No. 100047-61-8

4,5-Dimethylisoxazole-3-carboxylic acid

Cat. No.: B026824
CAS No.: 100047-61-8
M. Wt: 141.12 g/mol
InChI Key: KLPASEZGNSBTBD-UHFFFAOYSA-N
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Description

4,5-Dimethylisoxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It is utilized in various organic reactions, including electrophilic and nucleophilic substitutions.
  • Reactivity Profiles : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications. For instance:
    • Oxidation : Converts to isoxazole oxides using agents like potassium permanganate.
    • Reduction : Can be reduced to alcohols using lithium aluminum hydride.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateIsoxazole oxides
ReductionLithium aluminum hydrideIsoxazole alcohols
SubstitutionN-bromosuccinimideSubstituted isoxazoles

Biology

  • Enzyme Inhibition : Research indicates that 4,5-Dimethylisoxazole-3-carboxylic acid may act as an enzyme inhibitor, impacting various biochemical pathways. Its mechanism involves binding to active or allosteric sites on enzymes.
  • Biochemical Studies : The compound has been investigated for its role in cellular processes and signal transduction pathways, influencing gene expression through interactions with proteins and nucleic acids.

Medicine

  • Anti-inflammatory and Analgesic Properties : The compound has shown potential in preclinical studies for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
  • Anticancer Research : There are ongoing investigations into its anticancer properties, with preliminary findings suggesting it may inhibit tumor growth through modulation of specific signaling pathways.

Industry

  • Material Science : this compound is utilized in developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that enhance material performance in electronics.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the enzyme inhibition capabilities of this compound against a specific target enzyme involved in inflammatory pathways. Results indicated a significant reduction in enzyme activity at low micromolar concentrations.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute examined the compound's effects on melanoma cells. The study demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 4,5-Dimethylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through interactions with proteins and nucleic acids, influencing gene expression and signal transduction pathways .

Comparison with Similar Compounds

  • 3,5-Dimethylisoxazole-4-carboxylic acid
  • 4,5-Dimethylisoxazole-3-carboxamide
  • 4,5-Dimethylisoxazole-3-carboxylate

Comparison: 4,5-Dimethylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity under certain conditions, making it a valuable compound for various applications .

Biological Activity

Overview

4,5-Dimethylisoxazole-3-carboxylic acid (DMICA) is a heterocyclic compound characterized by its five-membered ring containing nitrogen and oxygen atoms. This compound has garnered attention due to its notable biological activities, including potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of DMICA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H7NO3C_6H_7NO_3, with a molecular weight of approximately 141.12 g/mol. The structure features a carboxylic acid functional group that plays a crucial role in its biological interactions.

The biological activity of DMICA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as an enzyme inhibitor , modulating biochemical pathways by binding to active or allosteric sites on target proteins. This interaction can influence gene expression and signal transduction pathways, resulting in diverse physiological effects .

Anticancer Properties

DMICA has been investigated for its anticancer potential. In vitro studies have demonstrated that it exhibits cytotoxic effects against several human cancer cell lines. For instance, the compound showed moderate antiproliferative activity against HL-60 (promyelocytic leukemia) cells with an IC50 value of approximately 28 µM . This suggests that DMICA may disrupt cellular proliferation in cancerous cells, potentially leading to therapeutic applications in oncology.

Anti-inflammatory Effects

Research indicates that DMICA possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Such activities position DMICA as a candidate for developing anti-inflammatory therapies .

Enzyme Inhibition

DMICA has been studied for its role as an enzyme inhibitor , particularly against acetyl-CoA and other metabolic enzymes. This competitive inhibition is significant for drug design, especially in targeting metabolic pathways associated with diseases like cancer and metabolic disorders .

Comparative Analysis with Similar Compounds

A comparative study of DMICA with other isoxazole derivatives reveals unique properties due to its specific substitution pattern. For example:

Compound NameAnticancer Activity (IC50)Anti-inflammatory ActivityEnzyme Inhibition
This compound28 µM (HL-60)YesYes
3,5-Dimethylisoxazole-4-carboxylic acidNot specifiedModerateYes
4,5-Dimethylisoxazole-3-carboxamideNot specifiedYesModerate

This table illustrates that while other compounds exhibit similar activities, DMICA's specific structure contributes to its distinct efficacy profiles.

Case Studies and Research Findings

Several studies have highlighted the biological activity of DMICA:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of DMICA on various human cancer cell lines, demonstrating significant inhibition of cell growth in HL-60 cells .
  • Mechanistic Insights : Research investigating the mechanism of action revealed that DMICA can bind to the active site of enzymes involved in metabolic pathways, leading to competitive inhibition .
  • Therapeutic Potential : The compound has been explored for its potential use in developing new therapeutic agents targeting inflammation and cancer due to its favorable pharmacological profile .

Properties

IUPAC Name

4,5-dimethyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3-4(2)10-7-5(3)6(8)9/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPASEZGNSBTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426997
Record name 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-61-8
Record name 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-isoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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